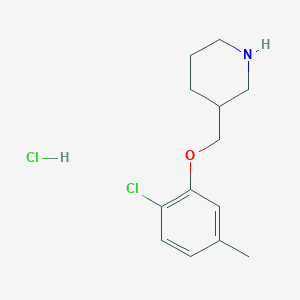

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride typically involves the reaction of 2-chloro-5-methylphenol with 3-piperidinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

化学反应分析

Types of Reactions

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Sodium hydroxide (NaOH), amines

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced functional groups (e.g., alcohols)

Substitution: Hydroxylated or aminated derivatives

科学研究应用

Chemical Properties and Structure

The compound belongs to the class of aromatic ethers and is characterized by its unique molecular structure, which includes a piperidine ring and a chloro-substituted aromatic system. Its chemical formula is C13H16ClN1O1, and it has been studied for its biological activities, particularly as an inhibitor in various enzymatic pathways.

Pharmacological Applications

1. Inhibition of Thrombin and Factor Xa

One of the notable applications of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is its role as an inhibitor of thrombin and factor Xa, which are critical enzymes in the coagulation cascade. This property makes it a candidate for developing anticoagulant therapies. Research has shown that derivatives of this compound exhibit high anticoagulant activity, making them suitable for treating thromboembolic disorders such as venous thrombosis and myocardial infarction .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit specific kinases involved in tumor progression, such as ACK1 (also known as TNK2). In vitro assays demonstrated that modifications to the compound could enhance its potency against cancer cell lines by improving binding interactions with target proteins .

Case Studies

Case Study 1: Thrombin Inhibition

In a study focused on thrombin inhibition, various derivatives of the compound were synthesized and tested for their anticoagulant effects. The results indicated that certain modifications significantly increased their efficacy compared to baseline compounds. For instance, compounds with hydrophilic substituents showed improved solubility and bioavailability, which are critical for therapeutic applications .

Case Study 2: Cancer Cell Line Studies

Another study evaluated the effects of this compound on different cancer cell lines, including those with MYC amplification. The results showed a marked reduction in cell proliferation at specific concentrations, suggesting that this compound could be developed further as an anticancer agent targeting MYC-related pathways .

Table 1: Summary of Pharmacological Activities

| Activity Type | Target Enzyme/Pathway | Efficacy Level | Reference |

|---|---|---|---|

| Thrombin Inhibition | Thrombin | High | |

| Factor Xa Inhibition | Factor Xa | Moderate | |

| Cancer Cell Proliferation | ACK1/TNK2 | Significant |

Table 2: Structural Modifications and Their Effects

作用机制

The mechanism of action of 2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and experimental conditions .

相似化合物的比较

Similar Compounds

2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride: Similar structure but with a different position of the piperidinylmethyl group.

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether: Lacks the hydrochloride component.

Uniqueness

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is unique due to its specific molecular structure, which allows it to interact with particular proteins and enzymes in proteomics research. Its hydrochloride form enhances its solubility and stability, making it more suitable for various experimental conditions .

生物活性

2-Chloro-5-methylphenyl 3-piperidinylmethyl ether hydrochloride is a synthetic compound with potential applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its molecular formula C13H18ClNO and a molecular weight of 239.74 g/mol. The presence of a chlorine atom at the 2-position and a methyl group at the 5-position on the phenyl ring contributes to its unique properties.

The biological activity of this compound involves its interaction with various molecular targets within cells. It is known to bind to specific proteins or enzymes, thereby influencing biochemical pathways. The exact targets can vary based on experimental conditions but generally include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting cholinergic signaling pathways.

- Receptor Modulation: It can act on various receptors, including serotonin and adrenergic receptors, which could influence mood and cognitive functions.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

- Neuroprotective Effects: Studies indicate potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antimicrobial Activity: Preliminary investigations suggest efficacy against certain bacterial strains, although detailed studies are required to confirm these findings.

- Cytotoxicity: Some assays have shown that the compound can induce cytotoxic effects in specific cancer cell lines, indicating potential for use in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Modulation of neurotransmitter levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Affects cholinergic enzymes, altering neurotransmitter dynamics |

| Receptor Modulation | Interacts with serotonin and adrenergic receptors |

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Neuroprotection: A study published in Journal of Neurochemistry demonstrated that treatment with the compound resulted in reduced neuronal death in models of oxidative stress, suggesting its potential as a neuroprotective agent.

- Antimicrobial Efficacy: Research conducted by Microbial Drug Resistance indicated that the compound showed significant inhibitory effects against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

属性

IUPAC Name |

3-[(2-chloro-5-methylphenoxy)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-10-4-5-12(14)13(7-10)16-9-11-3-2-6-15-8-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXFOLVSNVWOEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。